8-(Azidomethyl)quinoline

Description

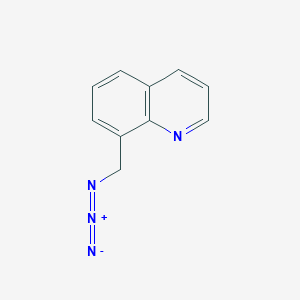

Structure

3D Structure

Properties

IUPAC Name |

8-(azidomethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-14-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNBVUNMDWVXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN=[N+]=[N-])N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313278 | |

| Record name | 8-(Azidomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-51-2 | |

| Record name | 8-(Azidomethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131052-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Azidomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Azidomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, 8-(Azidomethyl)quinoline stands out as a versatile building block, particularly in the realm of drug development and bioconjugation chemistry. The introduction of an azido group at the 8-position provides a chemical handle for "click" chemistry reactions, enabling the efficient and specific linkage of the quinoline moiety to other molecules of interest, such as peptides, proteins, or reporter tags. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of a reliable synthetic pathway to 8-(Azidomethyl)quinoline and details the analytical techniques crucial for its thorough characterization.

I. Synthetic Strategy and Rationale

-

Bromination of 8-Hydroxyquinoline: The initial step focuses on the electrophilic bromination of the 8-hydroxyquinoline ring. This reaction is a classic example of activating an aromatic ring towards electrophilic substitution. The hydroxyl group at the 8-position is an ortho-, para-director and an activating group, facilitating the introduction of bromine atoms at the 5- and 7-positions.[1]

-

Conversion to a Halomethyl Intermediate: The hydroxyl group can be converted to a more suitable leaving group for subsequent nucleophilic substitution. A common approach is the conversion to a chloromethyl or bromomethyl group.

-

Nucleophilic Substitution with Sodium Azide: The final step involves the reaction of the halomethylquinoline intermediate with sodium azide. This is a standard SN2 reaction where the azide anion displaces the halide, leading to the formation of the desired 8-(Azidomethyl)quinoline.

This synthetic route is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the involved chemical transformations.

II. Experimental Protocols

A. Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This procedure is adapted from the reinvestigation of the bromination of 8-substituted quinolines.[1]

Materials:

-

8-Hydroxyquinoline

-

Acetonitrile (CH3CN)

-

Bromine (Br2)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in acetonitrile (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 24 hours. The formation of a yellow solid (quinoline salt) may be observed.

-

After the reaction is complete, dissolve the resulting solid in additional acetonitrile (15 mL).

-

Wash the organic layer with a 5% sodium bicarbonate solution (4 x 25 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product. The dibrominated product is fairly soluble in common organic solvents, allowing for separation from any monobrominated side products which are generally less soluble.[2]

B. Synthesis of 8-(Azidomethyl)quinoline from a Halomethylated Precursor

While a direct protocol for the conversion of 8-(bromomethyl)quinoline was not found, a general and reliable method for the synthesis of organic azides from alkyl halides is the reaction with sodium azide in a polar aprotic solvent.

Materials:

-

8-(Bromomethyl)quinoline or 8-(Chloromethyl)quinoline (Hypothetical intermediate for this guide)

-

Sodium Azide (NaN3)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, dissolve the 8-(halomethyl)quinoline in anhydrous dimethylformamide.

-

Add a slight excess (1.1 to 1.5 equivalents) of sodium azide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 8-(Azidomethyl)quinoline.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate. The fractions containing the pure product, as identified by TLC, are then combined and the solvent is evaporated to yield the purified 8-(Azidomethyl)quinoline.

III. Characterization of 8-(Azidomethyl)quinoline

Thorough characterization is essential to confirm the identity and purity of the synthesized 8-(Azidomethyl)quinoline. The following analytical techniques are indispensable for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3][4]

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 8-(Azidomethyl)quinoline is expected to show characteristic signals for the protons of the quinoline ring system and the methylene protons of the azidomethyl group.

-

Quinoline Ring Protons: The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) will display a complex pattern of multiplets corresponding to the six protons on the quinoline core. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the azidomethyl group.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂-N₃ group is expected to appear in the upfield region of the aromatic signals, likely in the range of δ 4.5-5.5 ppm. The integration of this signal should correspond to two protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Quinoline Ring Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm) will correspond to the nine carbon atoms of the quinoline ring.

-

Methylene Carbon: A signal corresponding to the carbon of the -CH₂-N₃ group is expected to appear in the aliphatic region, likely in the range of δ 50-60 ppm.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.9 (dd) | H-2 |

| ~7.4 (dd) | H-3 |

| ~8.1 (dd) | H-4 |

| ~7.7 (d) | H-5 |

| ~7.5 (t) | H-6 |

| ~7.8 (d) | H-7 |

| - | - |

| ~4.8 (s) | -CH₂-N₃ |

| - | - |

| - | - |

Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-(Azidomethyl)quinoline is expected to show the following characteristic absorption bands:

-

Azide (N₃) Stretch: A strong and sharp absorption band in the region of 2100-2150 cm⁻¹ is the most definitive peak for the presence of the azide group.

-

Aromatic C-H Stretch: Peaks in the region of 3000-3100 cm⁻¹.

-

Aromatic C=C and C=N Stretch: Several bands in the region of 1450-1600 cm⁻¹.

-

C-H Bending: Bands in the region of 690-900 cm⁻¹ corresponding to the out-of-plane bending of the aromatic C-H bonds.[5][6][7]

| Expected IR Absorption Bands | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | ~2110 | N₃ asymmetric stretch | | ~3050 | Aromatic C-H stretch | | ~1600, 1500, 1470 | Aromatic C=C and C=N stretch | | ~1270 | N₃ symmetric stretch | | ~830, 790 | Aromatic C-H out-of-plane bend |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8][9]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 8-(Azidomethyl)quinoline (C₁₀H₈N₄), which is approximately 184.08 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a nitrogen molecule (N₂) from the azide group, leading to a fragment ion at m/z 156. Further fragmentation of the quinoline ring may also be observed.

IV. Safety Considerations

Working with Sodium Azide:

Sodium azide is a highly toxic and potentially explosive substance. It is crucial to handle it with extreme caution in a well-ventilated fume hood.

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times.

-

Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals such as lead, copper, silver, and mercury. Avoid using metal spatulas or equipment. It can also form explosive hydrazoic acid upon contact with strong acids.

-

Disposal: All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional guidelines.

Working with Azidomethyl Compounds:

Organic azides, including 8-(Azidomethyl)quinoline, should be handled with care as they can be thermally unstable and potentially explosive, especially when heated or subjected to shock.

V. Logical and Experimental Workflows

Caption: Synthetic workflow for 8-(Azidomethyl)quinoline.

Caption: Characterization workflow for 8-(Azidomethyl)quinoline.

VI. Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 8-(Azidomethyl)quinoline. By following the outlined protocols and adhering to the necessary safety precautions, researchers can confidently prepare this valuable chemical intermediate. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound, paving the way for its successful application in drug discovery, chemical biology, and materials science.

References

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

8-(Azidomethyl)quinoline CAS number and molecular weight

Technical Whitepaper: 8-(Azidomethyl)quinoline

Subtitle: A Modular "Click-Ready" Scaffold for the Design of Photoinduced Electron Transfer (PET) Chemosensors

Executive Summary

8-(Azidomethyl)quinoline (CAS 131052-51-2) is a specialized heterocyclic intermediate used primarily in the synthesis of fluorescent chemosensors and bio-orthogonal labeling agents.[1][2][3][4][5] Distinguished by its 8-substituted quinoline core —a classic metal-chelating fluorophore—and a reactive azidomethyl handle , this compound serves as a "click-ready" building block. It allows researchers to rapidly conjugate the quinoline fluorophore to alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating 1,2,3-triazole-linked sensors highly specific for transition metal ions like Zn²⁺ and Cu²⁺.

This guide details the physicochemical properties, synthesis protocols, and application of 8-(Azidomethyl)quinoline in developing "Turn-On" fluorescence sensors.

Chemical Identity & Physicochemical Properties

| Parameter | Data |

| Chemical Name | 8-(Azidomethyl)quinoline |

| CAS Number | 131052-51-2 |

| Molecular Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| Structure | Quinoline ring substituted at C-8 with a methyl azide group (-CH₂N₃).[2][3][4][6] |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity). |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, Acetonitrile. Insoluble in water.[7] |

| Stability | Light-sensitive; potentially explosive (azide functionality). Store at -20°C. |

SMILES Code: C1=CC2=C(C(=C1)CN=[N+]=[N-])N=CC=C2

Synthesis Strategy

The synthesis of 8-(Azidomethyl)quinoline is a two-step sequence starting from commercially available 8-methylquinoline. The protocol relies on radical bromination followed by nucleophilic substitution.

Step 1: Radical Bromination (Synthesis of Precursor)

-

Reactants: 8-Methylquinoline (CAS 611-32-5), N-Bromosuccinimide (NBS), AIBN (catalyst).

-

Solvent: Carbon tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

-

Mechanism: Free-radical substitution at the benzylic position.

Step 2: Azidation (Target Synthesis)

-

Reactants: 8-(Bromomethyl)quinoline (CAS 7496-46-0), Sodium Azide (NaN₃).

-

Solvent: DMF or DMSO (anhydrous).

-

Protocol:

-

Dissolve 8-(Bromomethyl)quinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add Sodium Azide (1.5 eq) cautiously. Safety Note: Avoid metal spatulas; use plastic/glass.

-

Stir at Room Temperature (RT) for 4–6 hours under inert atmosphere (N₂).

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo (Keep bath temp < 40°C to prevent azide decomposition).

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Core Application: "Click" Synthesis of Zn²⁺ Sensors

The primary utility of 8-(Azidomethyl)quinoline is its ability to form 1,4-disubstituted-1,2,3-triazoles . When "clicked" with an alkyne bearing a donor group (e.g., pyridine, amine), the resulting molecule forms a tridentate binding pocket (Quinoline Nitrogen + Triazole Nitrogen + Alkyne Donor).

Mechanism of Action: PET to CHEF

-

Free Ligand (OFF State): The lone pair electrons on the triazole or benzylic nitrogen quench the quinoline fluorescence via Photoinduced Electron Transfer (PET) .

-

Metal Binding (ON State): Upon coordination with Zn²⁺, the lone pairs are engaged in bonding. This blocks the PET pathway, restoring the radiative decay of the quinoline fluorophore. This phenomenon is Chelation Enhanced Fluorescence (CHEF) .

Experimental Workflow: CuAAC Reaction

Figure 1: Modular synthesis of zinc sensors using 8-(Azidomethyl)quinoline via Click Chemistry.

Safety & Handling (Critical)

-

Energetic Hazard: Organic azides with a

ratio-

Rule: Never concentrate to dryness if the mass exceeds 500 mg. Store as a solution if possible.

-

Heat: Do not heat above 40°C during rotary evaporation.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

, which is highly toxic and explosive) and heavy metals (forms shock-sensitive metal azides).

-

-

PPE: Wear a face shield, blast shield, and Kevlar gloves when working with >1g scales.

References

-

PubChem Compound Summary. 8-(Azidomethyl)quinoline (CID 12018697). National Center for Biotechnology Information (2025). [Link]

-

Accela ChemBio. Product Analysis: 8-(Azidomethyl)quinoline (CAS 131052-51-2). [Link][1][3][4]

-

Kim, C., et al. "Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor."[8] Journal of Fluorescence 30, 347–356 (2020). (Contextual reference for Quinoline-Zn sensing). [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines and Click Chemistry Protocols. [Link]

Sources

- 1. 105474-59-7,1-bromo-2-(hexyloxy)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1333695-51-4,[2-(thiophen-2-yl)-1,3-oxazol-5-yl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1250810-32-2,1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 861791-79-9,5-bromo-2-(carbamoylamino)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 131052-51-2|8-(Azidomethyl)quinoline|BLD Pharm [bldpharm.com]

- 6. 131052-51-2,8-(azidomethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. ukm.my [ukm.my]

- 8. Developing a new chemosensor targeting zinc ion based on two types of quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 8-(Azidomethyl)quinoline in different solvents

An In-depth Technical Guide to the Solubility of 8-(Azidomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Azidomethyl)quinoline is a versatile bifunctional molecule of significant interest in chemical biology and drug development. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the azidomethyl group serves as a chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency and biocompatibility make 8-(Azidomethyl)quinoline a valuable reagent for bioconjugation, fluorescent probe development, and the synthesis of novel therapeutic agents.[1][2][3]

Understanding the solubility of this compound is a critical first step for its effective use. Proper dissolution is paramount for achieving homogenous reaction conditions, ensuring accurate dosage in biological assays, and developing viable formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 8-(Azidomethyl)quinoline, offering a predictive profile based on its physicochemical properties and providing detailed protocols for its experimental determination.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure. Key computed properties for 8-(Azidomethyl)quinoline are provided by PubChem and offer insight into its expected behavior in various solvents.[4]

| Property | Value | Implication for Solubility |

| Molecular Weight | 184.20 g/mol | Relatively small, which generally favors solubility. |

| Structure | Aromatic quinoline ring with an aliphatic azidomethyl side chain. | The large, aromatic quinoline system is nonpolar, while the nitrogen atoms in the ring and the azide group introduce polarity. |

| XLogP3 | 3.9 | This high positive value indicates a strong preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. It predicts poor water solubility. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water or ethanol. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the quinoline ring and the azide group can accept hydrogen bonds, allowing for some interaction with protic solvents. |

| Topological Polar Surface Area (TPSA) | 27.3 Ų | This relatively low TPSA suggests good membrane permeability but also points towards lower solubility in highly polar solvents. |

Based on these properties, 8-(Azidomethyl)quinoline is predicted to be a largely nonpolar molecule with limited aqueous solubility but good solubility in a range of organic solvents. The principle of "like dissolves like" is the primary predictor of its behavior.

Predicted Solubility Profile

While direct, quantitative solubility data for 8-(Azidomethyl)quinoline is not extensively published, a qualitative profile can be inferred from the solubility of its parent scaffold, quinoline, and other derivatives, as well as solvents used in its synthesis and reactions. Quinoline itself is sparingly soluble in cold water but dissolves readily in most organic solvents.[5][6][7]

The following table summarizes the predicted solubility. It is strongly recommended to confirm these predictions experimentally for specific applications using the protocols outlined in Section 3.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Supporting Evidence |

| Protic Polar | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The high lipophilicity (XLogP3 = 3.9) and lack of H-bond donors suggest very poor water solubility.[4] Solubility in alcohols like methanol is expected to be better due to the nonpolar quinoline core, as evidenced by its use as a reaction solvent for quinoline-azide click chemistry.[3] |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Soluble | These solvents are excellent at dissolving a wide range of organic molecules, including those with both polar and nonpolar character. Many complex organic molecules for biological screening are stored in DMSO.[8] |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform, Toluene | Soluble | The nonpolar, aromatic nature of the quinoline ring should interact favorably with these solvents. Fluoro-quinoline derivatives have been reported to be soluble in chloroform, and DCM is used for the chromatographic purification of related click products.[3][9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | These solvents are less polar than DCM but should still effectively solvate the molecule. |

| Aqueous Buffers | PBS, Tris-HCl | Poorly Soluble (pH dependent) | As a weak base (pKa of the conjugate acid is ~4.85 for quinoline), its solubility in acidic aqueous solutions (pH < 4) may be slightly enhanced due to protonation of the quinoline nitrogen.[7][10] However, significant solubility is not expected. |

Experimental Determination of Solubility: Protocols

As a Senior Application Scientist, I cannot overstate the importance of experimentally verifying solubility in the specific solvent system intended for your workflow. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative method.

Protocol 1: Rapid Visual (Kinetic) Solubility Assessment

This method is fast and ideal for a quick screening of solvents.

Objective: To quickly determine if a compound is soluble in a given solvent up to a specific concentration.

Materials:

-

8-(Azidomethyl)quinoline

-

A selection of solvents (e.g., Water, DMSO, DCM, Ethanol)

-

Small, clear glass vials (e.g., 1.5 mL) or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Weigh out approximately 1 mg of 8-(Azidomethyl)quinoline and place it into a clean, dry vial.

-

Solvent Addition: Add 100 µL of the test solvent to the vial. This creates an initial test concentration of 10 mg/mL.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Sparingly Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

-

Documentation: Record your observations for each solvent tested. For compounds that are soluble, you can proceed to higher concentrations (e.g., 20 mg/mL, 50 mg/mL) by adding more solute.

Causality and Trustworthiness: This method provides a "kinetic" solubility, which can sometimes overestimate true thermodynamic solubility. However, it is a reliable and rapid first-pass screen for identifying promising solvents for a reaction or assay.[11]

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility, which is crucial for formulation and drug development.

Objective: To determine the maximum dissolved concentration of a compound in a solvent at equilibrium.

Materials:

-

8-(Azidomethyl)quinoline

-

Chosen solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

-

HPLC or UV-Vis Spectrophotometer

-

Calibrated analytical balance

-

Thermostatted shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation: Add an excess amount of 8-(Azidomethyl)quinoline (e.g., 5-10 mg) to a known volume of the solvent (e.g., 1 mL) in a glass vial. The goal is to create a saturated solution with visible excess solid.

-

Equilibration: Seal the vial and place it in a thermostatted shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sample Collection: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Self-Validation Step: Discard the first few drops of filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

Quantification:

-

Prepare a calibration curve using standard solutions of 8-(Azidomethyl)quinoline of known concentrations.

-

Dilute the filtered sample into the appropriate concentration range for your analytical method (HPLC or UV-Vis).

-

Measure the concentration of the diluted sample against the calibration curve.

-

-

Calculation: Calculate the original solubility in mg/mL or mmol/L, remembering to account for the dilution factor.

Expertise in Practice: The choice between HPLC and UV-Vis depends on the compound's properties. HPLC is generally more specific and can separate the compound from any potential impurities or degradants. A UV-Vis spectrophotometer is simpler but requires the compound to have a distinct chromophore and assumes no interfering substances are present.

Visualization of Workflows and Interactions

Diagrams provide a clear visual summary of complex processes and concepts.

Experimental Workflow

The following diagram outlines the decision-making process for solubility determination.

Caption: Workflow for determining the solubility of 8-(Azidomethyl)quinoline.

Molecular Interactions

This diagram illustrates the potential interactions between 8-(Azidomethyl)quinoline and different solvent types, explaining its predicted solubility profile.

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-(Azidomethyl)quinoline | C10H8N4 | CID 12018697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. iipseries.org [iipseries.org]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. interchim.fr [interchim.fr]

- 9. CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents [patents.google.com]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. www1.udel.edu [www1.udel.edu]

8-(Azidomethyl)quinoline: Mechanism of Action & Technical Guide

Topic: 8-(Azidomethyl)quinoline Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

8-(Azidomethyl)quinoline (8-AMQ) is a bifunctional fluorogenic scaffold widely utilized in chemical biology and analytical chemistry. It serves two distinct primary roles: (1) as a highly specific, reaction-based fluorescent probe for Hydrogen Sulfide (H₂S) , and (2) as a "clickable" fluorophore for bioorthogonal labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its utility stems from the unique electronic properties of the azidomethyl group, which acts as a fluorescence quencher in its native state but converts to a highly emissive species upon specific chemical reduction or cycloaddition.

Chemical Identity & Properties

-

IUPAC Name: 8-(Azidomethyl)quinoline

-

CAS Number: 131052-51-2

-

Molecular Formula: C₁₀H₈N₄

-

Molecular Weight: 184.20 g/mol

-

Core Scaffold: Quinoline (heterocyclic aromatic organic compound)[1]

-

Functional Group: Azidomethyl (-CH₂-N₃) at the C8 position.

| Property | Value | Relevance |

| Solubility | DMSO, DMF, Acetonitrile | Requires organic co-solvent for biological assays. |

| Stability | Light-sensitive (Azide) | Store in dark; avoid UV exposure prior to assay. |

| Fluorescence State | Weak / Quenched (OFF) | Native azide group quenches emission via PET. |

| Reactivity | Electrophilic (Azide) | Susceptible to reduction (H₂S) and cycloaddition (Alkynes). |

Mechanism of Action (The Core)

The mechanism of 8-AMQ is defined by the chemical transformation of its azide group. The molecule functions as a "pro-fluorophore," meaning it is non-fluorescent until a specific reaction modifies its structure.

Pathway A: H₂S Detection (Azide Reduction)

This is the primary sensing mechanism. The azide group (-N₃) is electron-withdrawing and quenches the fluorescence of the quinoline ring, typically through Photoinduced Electron Transfer (PET) or by disrupting the Internal Charge Transfer (ICT) state.

-

Trigger: Hydrogen Sulfide (specifically the hydrosulfide anion, HS⁻).[2]

-

Transformation: HS⁻ reduces the azidomethyl group to an aminomethyl group (-CH₂-NH₂).

-

Signaling: The resulting amine is electron-donating. This blocks the PET quenching pathway and/or restores the push-pull electronic system required for fluorescence.

-

Selectivity: This reduction is highly specific to H₂S. Biological thiols (Cysteine, Glutathione) do not possess the reducing potential to convert organic azides to amines under physiological conditions, ensuring high selectivity.

Reaction Stoichiometry:

Pathway B: Bioorthogonal Labeling (CuAAC Click Chemistry)

8-AMQ acts as a fluorogenic building block in "Click Chemistry."

-

Trigger: Terminal Alkyne + Cu(I) Catalyst.

-

Transformation: 1,3-dipolar cycloaddition yields a 1,2,3-triazole linked to the quinoline ring.

-

Signaling: The formation of the triazole ring rigidifies the structure and extends conjugation, often resulting in a "turn-on" fluorescence or a significant Stokes shift, allowing for the detection of the labeled biomolecule.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of 8-(Azidomethyl)quinoline.

Caption: Dual mechanistic pathways of 8-(Azidomethyl)quinoline: H₂S-mediated reduction (top) and Cu(I)-catalyzed click reaction (bottom).

Experimental Protocols

Protocol: H₂S Detection in Biological Buffer

This protocol validates the probe's sensitivity to H₂S.

Reagents:

-

Probe Stock: 10 mM 8-(Azidomethyl)quinoline in DMSO.

-

H₂S Source: Sodium Hydrosulfide (NaHS) or Sodium Sulfide (Na₂S) dissolved in anaerobic water.

-

Buffer: PBS (pH 7.4, 10 mM).

Workflow:

-

Preparation: Dilute the Probe Stock into PBS to a final concentration of 10 µM. Ensure the final DMSO content is <1% to prevent solvent effects.

-

Incubation: Add varying concentrations of NaHS (0–100 µM) to the probe solution.

-

Reaction Time: Incubate at 37°C for 30 minutes. (Note: Azide reduction is time-dependent; 20-60 mins is typical for saturation).

-

Measurement: Record fluorescence emission spectra.

-

Excitation: ~360 nm (Characteristic of Quinoline).

-

Emission: ~450–500 nm (Blue/Green region, depending on solvent).

-

-

Control: Run parallel samples with Cysteine (1 mM) and Glutathione (1 mM) to verify selectivity.

Protocol: CuAAC Click Labeling

Reagents:

-

Alkyne Substrate: Protein or small molecule with a terminal alkyne.

-

Catalyst: CuSO₄ (1 mM) + Sodium Ascorbate (5 mM).

-

Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage.

Workflow:

-

Mix: Combine Alkyne substrate (10 µM) and 8-AMQ (20 µM) in buffer.

-

Catalyze: Add pre-mixed CuSO₄/THPTA complex, followed by Sodium Ascorbate.

-

React: Incubate for 1 hour at room temperature in the dark.

-

Purify: Remove excess probe via dialysis or size-exclusion chromatography.

-

Detect: Measure fluorescence of the purified conjugate.

Data & Performance Metrics

The following table summarizes the typical performance characteristics of 8-AMQ based probes.

| Metric | Typical Value | Notes |

| Excitation Max ( | 350 - 380 nm | UV/Blue range; requires appropriate laser/filter. |

| Emission Max ( | 440 - 520 nm | Stokes shift is typically large (>80 nm), reducing self-quenching. |

| Detection Limit (LOD) | 0.5 - 5.0 µM | Highly sensitive for physiological H₂S levels. |

| Response Time | 15 - 60 mins | Slower than reversible binding probes due to covalent reduction. |

| Selectivity | > 50-fold vs GSH/Cys | Azide reduction is kinetically favored for H₂S over thiols. |

| Quantum Yield ( | <0.01 (Azide) | Drastic increase in |

Scientific Integrity & Troubleshooting

Self-Validating the System

To ensure the signal is genuine and not an artifact:

-

The TCEP Check: If detecting H₂S, add TCEP (tris(2-carboxyethyl)phosphine) to a control. TCEP can reduce azides to amines (Staudinger reduction). If TCEP turns on the fluorescence, the probe is functional. If H₂S fails to turn it on, the H₂S source may be oxidized.

-

The Scavenger Check: Pre-treat the sample with ZnCl₂ or N-ethylmaleimide (NEM) to scavenge H₂S. The fluorescence signal should be abolished.

Common Pitfalls

-

H₂S Volatility: NaHS solutions degrade rapidly. Always prepare fresh in degassed water and keep sealed.

-

Photo-bleaching: Quinoline derivatives can be photo-unstable. Minimize light exposure during incubation.

-

False Positives: High concentrations of intracellular thiols (>5 mM) can slowly reduce azides over long incubations (>2 hours). Keep assay times under 60 minutes.

References

-

Mechanistic Insights into the H₂S-Mediated Reduction of Aryl Azides. Source: National Institutes of Health (NIH) / PubMed Central Context: Defines the fundamental reaction mechanism of HS⁻ attacking the azide to form an azidothiol intermediate.[3] URL:[Link]

-

Development of a Rapid-Response Fluorescent Probe for H₂S. Source: MDPI (Molecules) Context: Illustrates the application of the azide-reduction strategy in designing turn-on fluorescent probes for biological systems. URL:[Link]

-

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: Organic Chemistry Portal Context: Details the catalytic cycle and conditions for the reaction of azides (like 8-AMQ) with alkynes. URL:[Link]

-

8-(Azidomethyl)quinoline Compound Summary. Source: PubChem (NIH) Context: Provides physical properties, chemical structure identifiers (InChI, SMILES), and safety data. URL:[Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Quinoline Derivatives

[1]

Executive Summary: The Privileged Scaffold

Quinoline (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] From the historical isolation of quinine to the modern development of third-generation tyrosine kinase inhibitors (TKIs), the quinoline core remains a cornerstone of drug discovery.

This guide provides a technical deep-dive into the biological characterization of quinoline derivatives, focusing on their two most significant therapeutic applications: Antimalarial and Anticancer activity.[2][3][4] It synthesizes structure-activity relationships (SAR), mechanistic insights, and self-validating experimental protocols.

Structural Basis & SAR Analysis

The biological efficacy of quinoline is dictated by the electron density distribution across its bicyclic system. The nitrogen atom at position 1 and the substitution patterns at positions 2, 4, and 8 are the primary drivers of pharmacokinetics and target affinity.

The Pharmacophore Map

The following diagram illustrates the critical zones for functionalization on the quinoline ring, distinguishing between antimalarial and anticancer optimization regions.

Figure 1: Critical Structure-Activity Relationship (SAR) zones on the quinoline scaffold. C4 and C7 are pivotal for antimalarial efficacy, while C2 is often targeted for kinase inhibition.

Key SAR Rules

-

C7-Halogenation (Antimalarial): An electron-withdrawing group (typically Chlorine) at C7 is non-negotiable for 4-aminoquinolines. It modulates the pKa of the ring nitrogen and enhances

- -

C4-Side Chain: A basic amine side chain at C4 is essential for lysosomotropism (accumulation in the acidic food vacuole of the parasite). The length of the alkyl linker affects resistance profiles; shorter linkers often succumb to efflux pumps [2].

-

C2-Functionalization (Anticancer): Substitutions here often dictate selectivity for specific kinases (e.g., VEGFR, EGFR) or facilitate intercalation into DNA base pairs [3].

Therapeutic Area A: Antimalarial Activity

Despite the rise of artemisinin, quinolines remain vital due to their cost-effectiveness and utility in combination therapies.

Mechanism of Action: The Heme Detoxification Blockade

The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic food vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic to the parasite.[5][6] The parasite detoxifies this by polymerizing heme into inert Hemozoin (

Figure 2: Mechanism of Action for 4-aminoquinoline antimalarials. The drug interrupts the conversion of toxic heme into inert hemozoin.

Protocol: Beta-Hematin Formation Inhibition (BHFI) Assay

This non-radioactive, cell-free assay is the industry standard for validating the primary mechanism of action for new quinoline antimalarials. It mimics the acidic environment of the parasite's food vacuole.

Principle: Free heme is soluble in alkaline solution but forms insoluble

Reagents:

-

Hemin chloride (bovine).

-

3 M Sodium Acetate buffer (pH 4.8).

-

DMSO (for drug solubilization).

Step-by-Step Methodology:

-

Preparation: Dissolve Hemin chloride in 0.1 M NaOH to create a fresh 6.5 mM stock solution.

-

Incubation Setup: In a 96-well plate, mix:

-

Reaction: Incubate the plate at 37°C for 24 hours with gentle shaking. This allows spontaneous polymerization of heme into

-hematin. -

Separation: Centrifuge the plate (3000 x g for 15 min). Discard the supernatant (containing unpolymerized heme-drug complexes).

-

Washing: Wash the pellet twice with 200 µL DMSO to remove any remaining free heme or drug.

-

Quantification: Dissolve the final purified

-hematin pellet in 200 µL of 0.1 M NaOH. -

Readout: Measure absorbance at 405 nm . Lower absorbance compared to control indicates effective inhibition of hemozoin formation [4].

Therapeutic Area B: Anticancer Activity

Quinoline derivatives exhibit cytotoxicity through multiple mechanisms, including Topoisomerase I inhibition (camptothecin analogs), tubulin polymerization inhibition, and tyrosine kinase inhibition.

Representative Data: Cytotoxicity Profile

The following table summarizes the cytotoxic potential of synthetic quinoline derivatives compared to standard chemotherapeutics.

| Compound Class | Cell Line | Target Mechanism | IC50 (µM) | Reference Standard (IC50) |

| 8-Hydroxyquinoline derivative | MCF-7 (Breast) | Metal Chelation / ROS | 4.2 ± 0.5 | Doxorubicin (0.8 µM) |

| C4-Substituted Quinoline | MDA-MB-231 (Triple Neg) | Tubulin Inhibition | 12.1 ± 1.2 | Paclitaxel (0.05 µM) |

| Quinoline-Chalcone Hybrid | HepG2 (Liver) | Cell Cycle Arrest (G2/M) | 2.8 ± 0.3 | 5-Fluorouracil (5.4 µM) |

| Camptothecin Analog | A549 (Lung) | Topoisomerase I | 0.15 ± 0.02 | Camptothecin (0.08 µM) |

Protocol: MTT Cell Viability Assay

The MTT assay is the gold standard for initial cytotoxicity screening. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (found only in metabolically active cells).[11]

Critical Control: Quinoline compounds are often hydrophobic. Ensure the final DMSO concentration in the well does not exceed 0.5% to prevent solvent-induced cytotoxicity.

Step-by-Step Methodology:

-

Seeding: Seed tumor cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add graded concentrations of the quinoline derivative (0.1 – 100 µM). Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin). Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours. Viable cells will produce purple formazan crystals.[11][12]

-

Solubilization: Carefully remove media.[12] Add 100 µL of DMSO or acidified isopropanol to dissolve the crystals.

-

Measurement: Read absorbance at 570 nm (with a reference filter at 630 nm to subtract background).

-

Calculation:

Calculate IC50 using non-linear regression analysis [5].

Synthetic Workflow: Friedländer Synthesis

To access these derivatives, the Friedländer synthesis remains the most robust method, allowing for the condensation of 2-aminoaryl ketones with

Figure 3: General workflow for the Friedländer synthesis of quinoline derivatives.

Protocol Summary: Reflux equimolar amounts of 2-aminoacetophenone and the target ketone in ethanol with a catalytic amount of KOH (base-catalyzed) or sulfamic acid (acid-catalyzed) for 4–6 hours. Monitor progress via TLC. Upon completion, pour into crushed ice, filter the precipitate, and recrystallize from ethanol [6].

References

-

Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.

-

Kaur, K., et al. (2010). "Antimalarials from nature." Bioorganic & Medicinal Chemistry.

-

Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[3] Current Medicinal Chemistry.

-

Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[7] Analytical Biochemistry.

-

Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

-

Marco-Contelles, J., et al. (2009). "The Friedländer reaction: synthetic and biologically active derivatives." Chemical Reviews.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. research.setu.ie [research.setu.ie]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. open.uct.ac.za [open.uct.ac.za]

- 9. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

The Quinoline Scaffold: A Master Key in Medicinal Chemistry

Executive Summary: The "Privileged" Architecture

In the landscape of medicinal chemistry, few structural motifs command the versatility of the quinoline scaffold (1-azanaphthalene). Defined as a "privileged structure" by Evans et al., the quinoline core is not merely a passive linker but an active pharmacophore capable of diverse non-covalent interactions—ranging from

This guide moves beyond basic textbook definitions to explore the causality of quinoline's success. We will dissect its electronic properties, analyze the Structure-Activity Relationships (SAR) of FDA-approved blockbusters like Bedaquiline and Lenvatinib , and provide a self-validating synthetic protocol for the 4-anilinoquinoline core, a cornerstone of modern oncology.

Structural Basis & Pharmacophore Analysis

The quinoline ring system is planar and electron-deficient relative to naphthalene due to the electronegative nitrogen atom. This creates a specific electronic topography:

-

The Nitrogen Atom (N1): Acts as a hydrogen bond acceptor (pKa ~4.9). In kinase inhibitors, this often anchors the molecule to the hinge region of the protein (e.g., interaction with the backbone NH of Met793 in EGFR).

-

The Benzenoid Ring (Positions 5-8): Electron-rich compared to the pyridine ring; ideal for hydrophobic interactions or metabolic functionalization.

-

The Pyridinoid Ring (Positions 2-4): Susceptible to nucleophilic attack, particularly at C2 and C4, facilitating the introduction of diverse substituents via

mechanisms.

The "Anchor and Extension" Model

In kinase inhibition, the quinoline acts as the "anchor" in the ATP pocket.

-

Hinge Binding: The N1 accepts a H-bond.

-

Solvent Front: Substituents at C6 and C7 (often alkoxy groups) project into the solvent channel, improving solubility and pharmacokinetic (PK) profiles.

-

Specificity: A bulky group at C4 (e.g., an aniline) extends into the hydrophobic back pocket, determining selectivity (e.g., EGFR vs. VEGFR).

Therapeutic Applications & Mechanisms[1][2][3][4][5][6]

Oncology: The Kinase Revolution

Quinolines have evolved from simple cytotoxic agents (camptothecin) to precision kinase inhibitors.

-

Lenvatinib (Lenvima): A multi-kinase inhibitor (VEGFR1-3, FGFR1-4). The quinoline carboxamide moiety binds in a Type II conformation, stabilizing the inactive DFG-out state of the kinase.

-

Bosutinib (Bosulif): A dual Src/Abl inhibitor. The 3-cyanoquinoline core mimics the purine ring of ATP but with enhanced lipophilicity.

Visualization: EGFR Signaling & Quinoline Intervention

The following diagram illustrates the signal transduction cascade and the precise interception point of quinoline-based inhibitors.

Caption: Schematic of the EGFR/RAS/MAPK signaling cascade showing the competitive inhibition of the ATP-binding site by quinoline scaffolds.

Infectious Diseases: The Bedaquiline Breakthrough

Bedaquiline (Sirturo) represents the first new TB drug class in 40 years.

-

Mechanism: It does not target the ribosome or cell wall. Instead, it binds to the c-subunit of ATP synthase in Mycobacterium tuberculosis.

-

Causality: By binding to the c-ring, it acts as a "molecular doorstop," preventing the rotation necessary for proton translocation and ATP synthesis. This leads to energy depletion and bacterial death, even in dormant populations.

Quantitative Potency Data

The table below summarizes key quinoline-based therapeutics and their primary inhibitory constants.

| Drug Name | Primary Target | Indication | Potency Metric (IC50/MIC) | Structural Class |

| Lenvatinib | VEGFR2 / VEGFR3 | HCC, Thyroid Cancer | 4 nM / 5.2 nM | 4-Carboxamide Quinoline |

| Bosutinib | Src / Abl | CML | 1.2 nM / 1 nM | 3-Cyano-4-anilinoquinoline |

| Bedaquiline | ATP Synthase (M.tb) | MDR-TB | 0.003 µg/mL (MIC) | Diarylquinoline |

| Cabozantinib | c-Met / VEGFR2 | Renal Cell Carcinoma | 1.3 nM / 0.035 nM | 4-Phenoxyquinoline |

| Chloroquine | Heme Polymerase | Malaria | ~15 nM | 4-Aminoquinoline |

Technical Guide: Synthesis of the 4-Anilinoquinoline Scaffold

Objective: To synthesize a 6,7-dimethoxy-4-anilinoquinoline core (a precursor to EGFR inhibitors like Gefitinib analogs).

Methodology: The Gould-Jacobs Reaction followed by chlorination and

Reaction Workflow Diagram

Caption: Step-wise synthetic workflow for the 4-anilinoquinoline pharmacophore via the Gould-Jacobs protocol.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

-

Reagents: Charge a round-bottom flask with 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Conditions: Heat neat (solvent-free) at 120°C for 2 hours.

-

Observation: Evolution of ethanol vapor indicates reaction progress.

-

Workup: Cool to room temperature. The solid enamine intermediate is often used directly or recrystallized from hexane.

Step 2: Thermal Cyclization (Gould-Jacobs)

-

Critical Step: Add the enamine to boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C.

-

Why? High temperature is required to overcome the activation energy for the intramolecular aromatic substitution.

-

-

Duration: 30-60 minutes. Monitor by TLC (disappearance of enamine).

-

Isolation: Cool to ~80°C and dilute with hexane. The 4-hydroxyquinoline (quinolone) precipitates. Filter and wash with hexane to remove Dowtherm A.

Step 3: Chlorination

-

Reagents: Suspend the 4-hydroxyquinoline in

(Phosphorus oxychloride, excess). -

Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack type activation).

-

Conditions: Reflux (105°C) for 3 hours.

-

Safety: Quench carefully into ice water containing

. The 4-chloroquinoline precipitates.

Step 4: Nucleophilic Aromatic Substitution (

-

Reagents: Dissolve 4-chloroquinoline (1.0 eq) and the specific aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in isopropyl alcohol (iPrOH).

-

Mechanism: The protonated nitrogen of the quinoline (by HCl generated in situ) activates the C4 position for nucleophilic attack.

-

Conditions: Reflux for 4-6 hours.

-

Validation: The product often precipitates as the hydrochloride salt. Filter and wash with cold iPrOH.

Case Study: SAR Optimization of EGFR Inhibitors

The evolution from Quinazoline (Gefitinib) to Quinoline (Pelitinib/Neratinib) highlights a critical medicinal chemistry tradeoff: Solubility vs. Potency .

-

The Problem: 4-anilinoquinazolines are highly potent but often suffer from poor aqueous solubility due to the high lattice energy of the flat aromatic system.

-

The Quinoline Solution: Removing the N3 nitrogen (converting quinazoline to 3-cyanoquinoline) alters the dipole moment and reduces metabolic clearance by aldehyde oxidase.

-

Key SAR Interaction: The addition of a Michael acceptor (acrylamide) at the C6 position of the quinoline allows for covalent binding to Cys797 of EGFR. This is the mechanism of Neratinib , which overcomes the T790M resistance mutation by forming an irreversible bond.

Future Outlook: PROTACs and Hybrids

The future of quinoline lies in Targeted Protein Degradation (TPD) . Researchers are now conjugating quinoline-based kinase inhibitors (as the "warhead") to E3 ligase ligands (like Thalidomide) via PEG linkers.

-

Concept: The quinoline binds the target kinase, while the E3 ligase ubiquitylates it, marking it for proteasomal degradation.

-

Advantage: This overcomes resistance mechanisms driven by protein overexpression or point mutations that reduce binding affinity but not degradation susceptibility.

References

-

Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 1988. Link

-

Koul, A., et al. "The chemical biology of high-value targets in Mycobacterium tuberculosis." Nature Reviews Microbiology, 2011. Link (Discusses Bedaquiline mechanism).

-

Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link

-

Wissner, A., & Mansour, T. S. "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 2008. Link (SAR of Neratinib/Quinoline inhibitors).

-

Musumeci, F., et al. "Recent advances in the synthesis of quinoline derivatives." Molecules, 2020.[1][2] Link

-

FDA Drug Approvals Database. "Sirturo (bedaquiline) Prescribing Information." Link

Sources

The Enduring Legacy of the 8-Substituted Quinoline Core: From Serendipitous Discovery to Rational Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents one of the most important "privileged scaffolds" in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of therapeutic agents for over a century. Among the various quinoline isomers, those bearing a substituent at the 8-position have a particularly rich and compelling history. This technical guide provides an in-depth exploration of the discovery and history of 8-substituted quinolines, tracing their journey from early synthetic curiosities to their current status as vital components in the modern pharmacopeia. We will delve into the key discoveries, the evolution of synthetic methodologies, and the mechanistic insights that have cemented the importance of this chemical class.

Chapter 1: The Dawn of an Era - The Discovery of 8-Hydroxyquinoline

The story of 8-substituted quinolines begins in the late 19th century with the characterization of 8-hydroxyquinoline (also known as oxine). While the initial synthesis is credited to Hugo Weidel and his student Albert Cobenzl in 1880 through the decarboxylation of an oxycinchoninic acid derived from cinchonine, it was the contemporaneous and independent work of the Czech chemist Zdenko Hans Skraup that proved more foundational. In 1880, Skraup developed a general method for quinoline synthesis, and in the following year, he correctly identified the structure of 8-hydroxyquinoline.[1] His eponymous "Skraup synthesis" became a cornerstone for the preparation of a vast array of quinoline derivatives.

The true potential of 8-hydroxyquinoline began to be unlocked in the early 20th century with the recognition of its potent metal-chelating properties. This discovery was a watershed moment, revealing that the biological activities of this compound were intrinsically linked to its ability to bind metal ions. This unique characteristic would later be exploited in a multitude of applications, from analytical chemistry to the treatment of neurodegenerative diseases.

The Skraup Synthesis: A Foundational Methodology

The Skraup synthesis is a classic and versatile method for the preparation of the quinoline ring system. In the context of 8-hydroxyquinoline, the reaction involves the condensation of o-aminophenol with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.

Reaction Mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of o-aminophenol undergoes a 1,4-conjugate (Michael) addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydro-8-hydroxyquinoline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 8-hydroxyquinoline. An oxidizing agent, such as o-nitrophenol, is often used for this step. A key insight into the efficiency of this reaction is that the oxidizing agent is reduced to o-aminophenol, which can then participate in the reaction, creating a self-propagating cycle.[1]

Sources

Methodological & Application

The Quinoline Advantage: 8-(Azidomethyl)quinoline as a Superior Bioconjugation Tool

Introduction: Beyond the Click - Enhancing Bioconjugation with Chelating Azides

In the landscape of bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized how researchers link molecules for applications ranging from drug delivery to diagnostics.[1][2] Its efficiency and orthogonality are well-established. However, the pursuit of faster, more efficient, and biocompatible conjugation methods is relentless. This technical guide delves into the applications of 8-(Azidomethyl)quinoline, a reagent that leverages the inherent chelating properties of the quinoline scaffold to significantly enhance the rate and efficiency of CuAAC reactions. We will explore the mechanistic underpinnings of this "quinoline advantage," provide detailed protocols for its use, and present its applications in modern bioconjugation strategies.

The core principle behind the enhanced reactivity of 8-(Azidomethyl)quinoline lies in its ability to act as a chelating ligand for the copper(I) catalyst. The nitrogen atom of the quinoline ring, in proximity to the azidomethyl group, pre-organizes the copper ion at the reaction site. This chelation effect increases the effective local concentration of the catalyst, thereby accelerating the cycloaddition reaction.[3] This allows for the use of lower copper concentrations, which is a significant advantage in biological systems where copper toxicity is a concern.

Core Principles: The Mechanism of Chelation-Assisted CuAAC

The enhanced kinetics observed with 8-(Azidomethyl)quinoline are attributed to a chelation-assisted mechanism. In a standard CuAAC reaction, the copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide to form the triazole product.

With 8-(Azidomethyl)quinoline, the quinoline nitrogen acts as a coordinating ligand for the copper(I) ion. This brings the catalyst into close proximity to the azide functionality, facilitating the formation of the key copper-acetylide-azide ternary complex. This intramolecular coordination accelerates the rate-determining step of the reaction, leading to faster product formation.

Figure 1: Simplified workflow comparing standard and chelation-assisted CuAAC.

Synthesis of 8-(Azidomethyl)quinoline

While 8-(Azidomethyl)quinoline is not as commonly commercially available as other azides, it can be synthesized from readily available starting materials such as 8-(chloromethyl)quinoline hydrochloride.[4] The following protocol is a general procedure based on nucleophilic substitution.

Protocol 1: Synthesis of 8-(Azidomethyl)quinoline

Materials:

-

8-(Chloromethyl)quinoline hydrochloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 8-(chloromethyl)quinoline hydrochloride (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.2 eq) and stir for 10 minutes at room temperature.

-

Add sodium azide (1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 8-(azidomethyl)quinoline.

Bioconjugation Protocols

The following protocols provide a framework for the use of 8-(Azidomethyl)quinoline in bioconjugation reactions. These are starting points and may require optimization depending on the specific biomolecule and alkyne-containing partner.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol is adapted from established procedures for peptide conjugation via CuAAC.[4]

Materials:

-

Alkyne-modified peptide (e.g., containing propargylglycine)

-

8-(Azidomethyl)quinoline

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

-

Microcentrifuge tubes

Procedure:

-

Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-modified peptide in degassed PBS.

-

Prepare a 10 mM stock solution of 8-(Azidomethyl)quinoline in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in degassed water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the following in order:

-

Alkyne-modified peptide (to a final concentration of 1 mM).

-

8-(Azidomethyl)quinoline (1.2 equivalents).

-

Premixed CuSO₄ and ligand solution (to a final copper concentration of 100-500 µM and a ligand-to-copper ratio of 5:1).

-

Sodium ascorbate (to a final concentration of 5 mM).

-

-

Adjust the final volume with degassed PBS.

-

-

Reaction and Purification:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

Purify the resulting peptide conjugate using reverse-phase HPLC.

-

Causality Behind Experimental Choices:

-

Degassed Buffers: The use of degassed buffers is crucial to minimize the oxidation of the catalytically active Cu(I) to Cu(II).

-

Ligand: Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and prevent copper-mediated damage to the biomolecule.

-

Sodium Ascorbate: This reducing agent is used to reduce any Cu(II) present to the active Cu(I) catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems or where copper is undesirable, SPAAC is the method of choice. This reaction utilizes a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN), which reacts with the azide without the need for a catalyst.

Materials:

-

Biomolecule labeled with a strained alkyne (e.g., DBCO-protein)

-

8-(Azidomethyl)quinoline

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Stock Solutions:

-

Prepare a stock solution of the strained alkyne-labeled biomolecule in PBS.

-

Prepare a stock solution of 8-(Azidomethyl)quinoline in a biocompatible solvent like DMSO.

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine the strained alkyne-labeled biomolecule with a slight excess (1.2-2 equivalents) of 8-(Azidomethyl)quinoline in PBS.

-

-

Reaction and Purification:

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction by an appropriate method (e.g., SDS-PAGE with fluorescence imaging if one of the components is fluorescently labeled).

-

Purify the conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography.

-

Sources

Application Note: Bioorthogonal & Activatable In Vivo Imaging with 8-(Azidomethyl)quinoline

This Application Note and Protocol guide details the use of 8-(Azidomethyl)quinoline (8-AMQ) for in vivo imaging. While often utilized as a synthetic precursor for triazole libraries, 8-AMQ serves as a potent bioorthogonal reporter and fluorogenic probe due to the photo-induced electron transfer (PET) quenching properties of the azido group and the chelating potential of the quinoline scaffold.

) Sensing.Introduction & Mechanism of Action

The Challenge: Signal-to-Noise in Deep Tissue

Conventional fluorescent probes suffer from high background noise due to non-specific binding and "always-on" fluorescence. 8-(Azidomethyl)quinoline (8-AMQ) addresses this via an activatable mechanism . The azido (

Mechanism: PET-Quenched Activation

-

Quenched State (OFF): In its native state, the lone pair electrons on the proximal nitrogen of the azide group transfer to the excited quinoline fluorophore via Photo-induced Electron Transfer (PET) , effectively silencing fluorescence.

-

Activated State (ON):

-

Pathway A (Bioorthogonal Click): Reaction with a strained alkyne (e.g., DBCO) or a terminal alkyne (catalyzed by Cu(I)) forms a 1,2,3-triazole. This eliminates the lone pair availability for PET, restoring intense blue fluorescence.

-

Pathway B (Reduction): In the presence of Hydrogen Sulfide (

), the azide is reduced to an amine (

-

Caption: Mechanistic pathways for fluorescence turn-on of 8-(Azidomethyl)quinoline via Click Chemistry or Reduction.

Pre-Clinical Validation (In Vitro)

Before in vivo deployment, validate the probe's kinetics and selectivity.

A. Solubility & Formulation

8-AMQ is lipophilic. Proper formulation is critical to prevent aggregation-induced quenching (ACQ) or precipitation.

-

Stock Solution: 10 mM in anhydrous DMSO. Store at -20°C.

-

Working Solution: Dilute to 10-50 µM in PBS containing 5-10% HP-β-Cyclodextrin (to enhance solubility and biocompatibility).

B. Selectivity Assay (Table 1)

Perform fluorescence titration against potential interfering species.

| Analyte | Concentration | Fluorescence Response (Fold Change) | Interpretation |

| DBCO-Acid (Click Partner) | 50 µM | > 15x | High Reactivity (SPAAC) |

| Cu(I) + Alkyne | 50 µM | > 20x | High Reactivity (CuAAC) |

| 100 µM | ~ 5-8x | Moderate Reactivity (Reduction) | |

| Glutathione (GSH) | 5 mM | < 1.2x | Stable (No false positive) |

| Cysteine (Cys) | 1 mM | < 1.1x | Stable |

| 1 mM | < 1.1x | Stable (unless reduced) |

In Vivo Imaging Protocol

This protocol focuses on Metabolic Labeling (SPAAC) , where cell-surface glycans are labeled with azides/alkynes, and 8-AMQ serves as the detection agent. Note: Since 8-AMQ is an azide, the metabolic precursor must be an Alkyne (e.g., Ac4ManN-Alkyne).

Phase 1: Metabolic Labeling (Tumor Model)

-

Animal Model: Athymic Nude Mice (Balb/c nu/nu) bearing subcutaneous xenografts (e.g., HepG2 or HeLa).

-

Precursor Administration:

-

Dissolve Ac4ManN-Alkyne (tetraacetylated N-(alkynylacetyl)mannosamine) in 70% DMSO / 30% PBS.

-

Dosage: 10 mg/kg, Intratumoral (i.t.) or Intraperitoneal (i.p.) daily for 3 days.

-

Purpose: Metabolic incorporation of alkyne groups into cell-surface sialic acids.

-

Phase 2: Probe Administration

-

Preparation: Dilute 8-AMQ stock (10 mM DMSO) into sterile saline with 10% HP-β-Cyclodextrin to a final concentration of 100 µM.

-

Injection:

-

Route: Intravenous (Tail Vein) or Intratumoral (for localized imaging).

-

Volume: 100-200 µL (approx. 1-2 mg/kg body weight).

-

-

Clearance Time: Allow 1–4 hours for circulation and "click" reaction accumulation. The unbound probe (small molecule) clears faster than the covalently clicked adducts.

Phase 3: Image Acquisition

-

Modality: Optical Fluorescence Imaging (e.g., IVIS Spectrum).

-

Settings:

-

Excitation: 340–360 nm (UV/Blue). Note: Limited depth penetration; best for subcutaneous or intraoperative surface imaging.

-

Emission Filter: 430–460 nm (Blue/Cyan).

-

Exposure: Auto-exposure (typically 1–5 seconds).

-

Binning: Medium (4-8) for sensitivity.

-

Caption: Step-by-step workflow for in vivo metabolic labeling and imaging using 8-AMQ.

Troubleshooting & Controls

Signal Specificity Validation

To confirm the signal is from the specific Click reaction and not non-specific accumulation or

-

Negative Control (No Alkyne): Administer vehicle (PBS) instead of Ac4ManN-Alkyne in Phase 1. Inject 8-AMQ as normal. Result should be minimal background.

-

Competition Control: Pre-inject a non-fluorescent azide (e.g., phenyl azide) in excess before 8-AMQ to saturate alkyne sites. Result should be significantly reduced signal.

Depth Penetration Issues

-

Problem: 8-AMQ emits in the blue region (~450 nm), which is absorbed by hemoglobin and tissue.

-

Solution: Use a Cranial Window or Skin Flap model for direct observation. Alternatively, use 8-AMQ for ex vivo validation of resected tissues (histology) to confirm localization.

References

-

Synthesis & Click Chemistry Utility: Kumar, K. A., et al. (2012).[1] "Copper(I)-catalyzed synthesis of quinoline coupled 1,2,3-triazoles as potent antitubercular agents." European Journal of Medicinal Chemistry.

-

Mechanism of Quinoline-Azide Probes: Wang, F., et al. (2015). "Fluorogenic probes for H2S detection based on azido-functionalized fluorophores." Chemical Communications.

-

General Bioorthogonal Imaging Protocols: Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology.

-

PubChem Compound Summary: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12018697, 8-(Azidomethyl)quinoline.[2] [2]

Sources

synthesis of 8-(Azidomethyl)quinoline derivatives for drug discovery

Application Note: Synthesis and Utilization of 8-(Azidomethyl)quinoline for Fragment-Based Drug Discovery

Abstract & Strategic Value

The 8-substituted quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent metal-chelating properties relevant to neurodegenerative diseases (Alzheimer’s, Parkinson’s) and metalloenzyme inhibition (e.g., MetAP2). The introduction of an azidomethyl group at the C8 position creates a versatile "click-ready" handle. This allows for the rapid generation of focused libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Key Technical Insight: Unlike standard benzyl azides, 8-(azidomethyl)quinoline is a chelating azide . The proximity of the quinoline nitrogen (N1) to the azide moiety facilitates rapid Cu(II) coordination, potentially accelerating the click reaction but also posing risks of catalyst poisoning if not properly ligated. This guide addresses the synthesis, safety, and catalytic optimization required to utilize this scaffold effectively.

Synthetic Workflow & Mechanism

The synthesis requires a two-step sequence from commercially available 8-methylquinoline, followed by the library-generation click step.

Figure 1: Strategic synthetic route. Note the transition from radical chemistry to nucleophilic substitution, culminating in bioorthogonal cycloaddition.

Detailed Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the benzylic C8-methyl group.

Critical Consideration: Standard protocols often use

-

Reagents:

-

Protocol:

-

Dissolve 8-methylquinoline (10 mmol) in PhCF3 (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add NBS (11 mmol) and AIBN (1 mmol).

-

Degas: Sparge with Argon for 15 minutes to remove oxygen (radical quencher).

-

Reflux at 85-90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[4]

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 60–75%. Product is a light yellow solid/oil.

-

Step 2: Azidation (Nucleophilic Substitution)

Objective: Install the azide handle.